molecular formula C14H14F2N2O B2599527 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034554-96-4

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2599527
CAS No.: 2034554-96-4
M. Wt: 264.276
InChI Key: WWPPJQUCGZLWLA-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS 2034554-96-4), also known as MLS6357, is a novel small molecule with significant research value as a highly selective dopamine D3 receptor (D3R) antagonist and positive allosteric modulator (PAM)-antagonist . This unique mechanism of action, discovered through a high-throughput screen, may confer therapeutic advantages for investigating substance use disorders and other neuropsychiatric conditions . With a molecular formula of C14H14F2N2O and a molecular weight of 264.27 g/mol, this compound serves as a critical research tool for scientists exploring dopamine receptor signaling and developing more selective neuropsychiatric therapeutics . Available for research applications, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can access this compound through various chemical suppliers, with availability in quantities ranging from micromoles to milligrams .

Properties

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)5-6-18(9-14)13(19)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,17H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPPJQUCGZLWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3-Difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a difluoropyrrolidine moiety and an indole ring, which are known to contribute to various biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H14F2N2O
  • Molecular Weight : 264.27 g/mol
  • CAS Number : 2034355-16-1

Target Enzymes

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibitors of DPP-IV have been shown to enhance insulin secretion by preventing the degradation of incretin hormones, thus improving glucose metabolism and offering potential therapeutic applications in diabetes management .
  • Indoleamine 2,3-Dioxygenase (IDO) : Compounds with indole structures have been studied for their ability to inhibit IDO, an enzyme involved in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

  • Antidiabetic Potential : Similar compounds have demonstrated efficacy in lowering blood glucose levels through DPP-IV inhibition.
  • Anti-inflammatory Activity : Indole derivatives have been explored for their anti-inflammatory properties, particularly as COX-2 inhibitors. These compounds may provide analgesic effects as well .

Study on DPP-IV Inhibition

In a comparative study involving various DPP-IV inhibitors, it was found that compounds with similar structural features to this compound exhibited potent inhibitory effects on DPP-IV activity. The results indicated improved glycemic control in animal models, suggesting a promising avenue for diabetes treatment.

Study on IDO Inhibition

Research focused on indole-based compounds revealed that modifications in the indole structure could significantly enhance IDO inhibitory potency. A series of synthesized compounds showed IC50 values in the micromolar range against IDO, indicating that this compound may also possess similar properties .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
DPP-IV InhibitionEnhances insulin secretion
Anti-inflammatory ActivityCOX-2 inhibition
IDO InhibitionImmune modulation

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity :
    • Research indicates that compounds with indole structures exhibit significant anti-inflammatory properties. The synthesized derivatives of 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation pathways .
  • Analgesic Effects :
    • The compound has shown potential in analgesic applications, akin to nonsteroidal anti-inflammatory drugs (NSAIDs). Studies suggest that derivatives may provide pain relief without the gastrointestinal side effects commonly associated with traditional NSAIDs .
  • Anticancer Properties :
    • Indole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis pathways. Further research is required to elucidate these effects and establish therapeutic indices .

Case Study 1: COX Inhibition

A study focused on the synthesis of various indole derivatives indicated that this compound exhibited competitive inhibition against COX enzymes. The results demonstrated a dose-dependent response in both in vitro and in vivo models, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Analgesic Activity

In a controlled animal model, the compound was administered to evaluate its analgesic effects compared to standard analgesics like indomethacin. Results showed comparable efficacy with reduced side effects, suggesting a favorable profile for pain management applications .

Summary of Findings

ApplicationObserved EffectReference
Anti-inflammatoryCOX inhibition
AnalgesicPain relief comparable to NSAIDs
AnticancerPotential influence on cell proliferation

Comparison with Similar Compounds

Key Observations:

  • Fluorine Substitution: The 3,3-difluoropyrrolidine group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethanone .
  • Sulfonyl vs. Thioether Groups : N-Arylsulfonylindoles (e.g., 4-iodophenylsulfonyl derivatives) exhibit strong 5-HT₆ receptor antagonism, while thioether-substituted analogs show superior antimalarial activity .
  • Bioisosteric Replacements: Replacing pyrrolidine with piperazine or piperidine alters receptor selectivity. For example, pyridinylpiperazine derivatives show nanomolar affinity for 5-HT₆ receptors .

Structural-Activity Relationship (SAR) Trends

Indole Position : 3-Substituted indoles (e.g., 1H-indol-3-yl) are critical for receptor binding, as seen in 5-HT₆ antagonists and antimalarials .

Heterocyclic Moieties: Pyrrolidine/pyrrolidinone groups improve blood-brain barrier penetration, whereas piperazine enhances water solubility .

Electron-Withdrawing Groups : Nitro or sulfonyl substituents on the indole ring increase antimalarial potency (e.g., pIC₅₀: 8.21 for 5-nitro derivatives) .

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